molecular formula C18H21BrClNO B1527183 5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride CAS No. 1220019-34-0

5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1527183
CAS No.: 1220019-34-0
M. Wt: 382.7 g/mol
InChI Key: QDTZJHUDKLFJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “5-Bromo” part indicates that a bromine atom is attached to the 5th carbon of one of the phenyl rings . The “4-piperidinylmethyl ether” part suggests that a piperidine ring is attached to the 4th carbon of the other phenyl ring via a methylene (CH2) bridge .


Molecular Structure Analysis

The molecular structure of this compound would likely be a biphenyl core with a bromine atom attached to one phenyl ring and a piperidine ring attached to the other . The exact 3D structure would depend on the specific positions of these substituents and the torsion angle between the two phenyl rings .


Chemical Reactions Analysis

Biphenyls can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The presence of the bromine atom and the piperidine ring may influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, brominated biphenyls are generally denser than non-brominated ones . The presence of the piperidine ring might increase the polarity of the compound .

Scientific Research Applications

Environmental Impact and Toxicity of Brominated Compounds

Brominated flame retardants, including polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), are used in various industrial applications but have raised significant environmental and health concerns due to their persistence and potential for bioaccumulation and toxicity. Studies have explored their environmental dispersion, similar to PCBs and DDT, their developmental neurotoxic effects, and impacts on thyroid hormone and vitamin A levels in rats and mice (Eriksson et al., 2001); (Hallgren et al., 2001).

Oxidation and Treatment of Bromophenols

Research on the oxidation kinetics of bromophenols by nonradical activation of peroxydisulfate (PDS) in the presence of carbon nanotube (CNT) suggests an alternative for eliminating bromophenols from water, mitigating toxic byproducts (Guan et al., 2017).

Synthesis and Analysis Methods

The synthesis of brominated compounds and their analysis has been a subject of research to understand their formation, reactivity, and potential applications. For example, studies on the synthesis and structure of brominated organic compounds aim at developing new materials with specific properties or at improving methods for detecting and quantifying these compounds in environmental samples (Ali et al., 2016).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, handling of brominated compounds requires caution as they can be harmful if swallowed or inhaled, and they can cause skin and eye irritation .

Properties

IUPAC Name

4-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTZJHUDKLFJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 5
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Reactant of Route 6
5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.